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Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

Cat. No.: B1280110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the chiral amino alcohol, 1-Amino-2-phenyl-propan-2-ol. Due to the limited availability of

public domain raw spectral data for this specific compound, this document focuses on the

theoretical and expected spectroscopic characteristics based on its molecular structure. It

serves as a practical reference for the analysis and characterization of this and structurally

related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-Amino-2-phenyl-propan-2-ol. These predictions

are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Amino-2-phenyl-propan-2-ol
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-NH₂ 1.0 - 3.0 Singlet (broad) 2H

-OH 1.5 - 4.0 Singlet (broad) 1H

-CH₃ ~1.5 Singlet 3H

-CH₂- 2.8 - 3.2
AB quartet or two

doublets
2H

Aromatic -CH 7.2 - 7.5 Multiplet 5H

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Amino-2-phenyl-propan-2-ol

Carbon Atom Predicted Chemical Shift (δ, ppm)

-CH₃ 25 - 35

-CH₂-NH₂ 45 - 55

Quaternary C-OH 70 - 80

Aromatic C (ipso) 140 - 150

Aromatic CH (ortho, meta, para) 125 - 130

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-Amino-2-phenyl-propan-2-ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1280110?utm_src=pdf-body
https://www.benchchem.com/product/b1280110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (alcohol) Stretching 3200 - 3600 Strong, Broad

N-H (amine) Stretching 3300 - 3500
Medium, Two bands

for primary amine

C-H (aromatic) Stretching 3000 - 3100 Medium

C-H (aliphatic) Stretching 2850 - 3000 Medium

C=C (aromatic) Stretching 1450 - 1600 Medium to Weak

C-O (alcohol) Stretching 1050 - 1200 Strong

C-N (amine) Stretching 1000 - 1250 Medium

N-H (amine) Bending 1550 - 1650 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-Amino-2-phenyl-propan-2-ol

Parameter Predicted Value Notes

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

[M]+• (Molecular Ion) m/z 151
Expected in Electron Ionization

(EI)

[M+H]⁺ m/z 152
Expected in soft ionization

techniques (e.g., ESI, CI)

Major Fragment Ions (EI) m/z 134, 121, 105, 77, 72
See fragmentation pathway

diagram below

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for 1-
Amino-2-phenyl-propan-2-ol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-2-phenyl-propan-2-ol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent

will depend on the solubility of the compound and the desired resolution of exchangeable

proton signals (-OH and -NH₂).

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300

MHz or higher for better resolution.

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled experiment (e.g., broadband decoupling) is typically

performed to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of 1-Amino-2-phenyl-propan-2-ol with

dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1280110?utm_src=pdf-body
https://www.benchchem.com/product/b1280110?utm_src=pdf-body
https://www.benchchem.com/product/b1280110?utm_src=pdf-body
https://www.benchchem.com/product/b1280110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., carbon tetrachloride or chloroform).

Data Acquisition:

Obtain a background spectrum of the empty sample holder (for KBr pellet) or the clean

ATR crystal.

Place the prepared sample in the IR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 1-Amino-2-phenyl-propan-2-ol in a

volatile solvent such as methanol or acetonitrile. The concentration will depend on the

ionization technique used (typically in the low µg/mL to ng/mL range).

Ionization:

Electron Ionization (EI): Introduce the sample into the mass spectrometer, where it is

vaporized and bombarded with a high-energy electron beam. This technique often leads to

extensive fragmentation.

Electrospray Ionization (ESI): Introduce the sample solution into the mass spectrometer

through a charged capillary, forming fine charged droplets. This is a soft ionization

technique that typically results in the observation of the protonated molecule [M+H]⁺.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions versus their m/z ratio.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential

fragmentation pathway in mass spectrometry.
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General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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A plausible fragmentation pathway for 1-Amino-2-phenyl-propan-2-ol in EI-MS.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-Amino-2-phenyl-
propan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280110#spectroscopic-data-of-1-amino-2-phenyl-
propan-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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